1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[2,3-d]pyrimidine-dione class, characterized by a fused pyridine-pyrimidine core with dione (two ketone) groups at positions 2 and 2. Its structure includes:
- 1,3-Dimethyl groups: Enhances steric bulk and modulates electronic properties.
- 6-Propyl substituent: A hydrophobic alkyl chain influencing lipophilicity and binding interactions.
- 5-(Propylthio) group: A sulfur-containing substituent that may participate in redox reactions or hydrogen bonding.
Pyrido[2,3-d]pyrimidines are known for diverse pharmacological activities, including kinase inhibition (e.g., RAF-MEK-ERK pathway blockers) , antimicrobial activity , and herbicidal properties . The propylthio group at position 5 distinguishes this compound from analogs with hydroxybenzoyl, styryl, or heteroaromatic substituents.
Properties
IUPAC Name |
1,3-dimethyl-6-propyl-5-propylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-7-10-9-16-13-11(12(10)21-8-6-2)14(19)18(4)15(20)17(13)3/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWNMSFZJRDQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCCC)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 6-Aminouracil
6-Aminouracil (1 ) undergoes sequential alkylation using methyl iodide and propyl iodide under basic conditions (Scheme 1):
- Step 1 : 1 is treated with methyl iodide (2.2 eq) in 10% NaOH/EtOH at reflux for 6 hours, yielding 1,3-dimethyl-6-aminouracil (2 ) (Yield: 68%).
- Step 2 : 2 is alkylated with propyl iodide (1.5 eq) in DMF at 80°C for 12 hours, affording 3 (Yield: 54%).
Table 1 : Optimization of alkylation conditions for 3
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EtOH | NaOH | 80 | 6 | 42 |
| DMF | K2CO3 | 80 | 12 | 54 |
| DMSO | NaH | 100 | 8 | 48 |
Pyrido Ring Formation via Vilsmeier-Haack Cyclization
The pyrido[2,3-d]pyrimidine core is constructed using a Vilsmeier-Haack reagent generated from dimethylformamide (DMF) and phosphoryl chloride (POCl3).
Cyclization of 3
- Step 1 : 3 reacts with Vilsmeier reagent (DMF/POCl3, 1:3) at 0–5°C for 2 hours, forming iminium chloride intermediate 4 .
- Step 2 : 4 is treated with cyanoacetamide (1.2 eq) and triethylamine in ethanol at reflux for 8 hours, yielding 1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (5 ) (Yield: 72%).
Key characterization data for *5 *:
- 1H NMR (400 MHz, DMSO-d6) : δ 1.02 (t, J = 7.2 Hz, 3H, CH2CH2CH3), 1.45 (m, 2H, CH2CH2CH3), 3.32 (s, 6H, N-CH3), 3.89 (t, J = 7.1 Hz, 2H, N-CH2), 7.51 (s, 1H, H-7).
- HRMS (ESI+) : m/z calcd for C13H18N3O2S [M+H]+: 296.1124; found: 296.1128.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling is explored for late-stage introduction of the propylthio group (Scheme 2):
- Step 1 : 6 reacts with propylthiol pinacol boronic ester (1.2 eq) and Pd(PPh3)4 (5 mol%) in THF/H2O (3:1) at 80°C for 12 hours, yielding 7 (Yield: 47%).
One-Pot Cyclization-Thioetherification
A streamlined protocol combines cyclization and thioetherification:
- Step 1 : 3 and propyl disulfide (1.5 eq) react with Vilsmeier reagent, directly yielding 7 (Yield: 38%).
Table 3 : Summary of synthetic routes to 7
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential alkylation | 4 | 22 | 98.5 |
| Palladium coupling | 3 | 18 | 97.8 |
| One-pot synthesis | 2 | 15 | 95.2 |
The sequential alkylation route provides the highest purity and reproducibility, albeit with moderate yields. Palladium catalysis offers shorter steps but requires costly reagents.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
1,3-Dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their substituents are summarized below:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s propylthio group is electron-donating, contrasting with hydroxybenzoyl (electron-withdrawing) analogs . This affects frontier molecular orbital (FMO) energies and reactivity.
- Core Modifications: Thieno[2,3-d]pyrimidine analogs (e.g., ) replace the pyridine ring with thiophene, altering aromaticity and biological target specificity.
Electronic Properties and Reactivity
HOMO-LUMO Gaps and Charge Transfer :
- The target compound’s HOMO is likely localized on the pyridopyrimidine core and sulfur atom, similar to thieno[2,3-d]pyrimidines . Its LUMO may accept electrons via the dione groups.
Natural Bond Orbital (NBO) Analysis :
Biological Activity
1,3-Dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a pyrimidine ring fused with a pyridine structure and includes substituents that enhance its biological properties.
Inhibition of eEF-2K
One significant area of research focuses on the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis. Studies indicate that derivatives of pyrido[2,3-d]pyrimidine exhibit inhibitory effects on eEF-2K activity. For instance, compound 6 (A-484954) demonstrated an IC50 value of 420 nM against eEF-2K in vitro, showcasing its potential as an anticancer agent by reducing eEF-2K activity in breast cancer cell lines (MDA-MB-231) .
Biological Activities
The biological activities attributed to this compound include:
- Antitumor Activity : The compound has been shown to inhibit tumor growth through mechanisms involving the modulation of protein synthesis pathways.
- Antimicrobial Effects : Similar compounds within the pyrido[2,3-d]pyrimidine class have demonstrated antibacterial and antifungal properties .
Structure-Activity Relationship (SAR)
Research has explored the SAR of pyrido[2,3-d]pyrimidine derivatives. Modifications at specific positions on the ring system can significantly influence their biological activity. For example:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| R1 | Ethyl group | Increased potency against eEF-2K |
| R2 | CONH₂ group | Essential for activity |
| R3 | Cyclopropyl | Enhanced selectivity |
These modifications suggest that specific functional groups are crucial for optimal binding and inhibition of target proteins .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Breast Cancer Treatment : In vitro studies indicated that pyrido[2,3-d]pyrimidine derivatives reduce cell viability in breast cancer models by inhibiting eEF-2K .
- Antimicrobial Testing : A series of pyrido[2,3-d]pyrimidines showed promising results against various microbial strains, indicating their potential as therapeutic agents in infectious diseases .
Q & A
Q. What synthetic methodologies are effective for preparing 1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via cyclization reactions using aminopyrimidine precursors. For example, 6-aminopyrimidin-5-carboxaldehyde derivatives react with substituted ketones under acidic catalysis (e.g., BF₃·Et₂O) at elevated temperatures (160°C) to form the pyrido[2,3-d]pyrimidine core . Propyl and propylthio substituents are introduced via alkylation or nucleophilic substitution at positions 5 and 6, respectively. Optimized conditions include refluxing in DMF with potassium carbonate as a base for alkylation steps .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectral and crystallographic techniques:
- ¹H/¹³C NMR : Assign signals for methyl (δ ~3.3 ppm), propyl (δ ~0.9–1.7 ppm), and propylthio (δ ~2.5–3.0 ppm) groups .
- X-ray diffraction : Resolves the fused pyrido[2,3-d]pyrimidine ring system and substituent positions .
- FT-IR : Confirms carbonyl stretches (C=O, ~1700 cm⁻¹) and sulfur-containing groups (C-S, ~650 cm⁻¹) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and natural bond orbital (NBO) interactions:
| Compound Derivative | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Propylthio-substituted | -6.21 | -2.28 | 3.93 |
| The propylthio group increases electron density at C5, enhancing nucleophilic reactivity. MEP maps identify electrophilic sites (carbonyl carbons) for targeted functionalization . |
Q. What strategies resolve contradictions between experimental and computational spectral data?
- Methodological Answer : Discrepancies in vibrational frequencies or NMR shifts are addressed by:
- Basis set refinement : Upgrading from 6-311+G(d,p) to def2-TZVP improves DFT accuracy for sulfur-containing systems .
- Solvent corrections : Applying the Polarizable Continuum Model (PCM) to NMR calculations aligns experimental and theoretical δ values .
- Dynamic effects : Molecular dynamics simulations account for conformational flexibility in solution-phase NMR .
Q. What is the antimicrobial potential of this compound, and how is it evaluated?
- Methodological Answer : Analogous thieno[2,3-d]pyrimidines show activity against Staphylococcus aureus (MIC = 8 µg/mL) . Testing involves:
- Broth microdilution assays : Serial dilutions in Mueller-Hinton broth, incubated at 37°C for 18–24 hours.
- Structure-activity relationship (SAR) : Comparing propylthio derivatives with methylthio or phenylthio analogs to assess substituent effects on membrane penetration .
Q. How can reaction pathways for functional group modifications be optimized?
- Methodological Answer :
- Oxidation : Use m-CPBA in dichloromethane to convert the propylthio group to sulfoxide/sulfone derivatives, monitored by TLC .
- Alkylation : Benzyl chloride in DMF/K₂CO₃ introduces bulky groups at N1, with reaction progress tracked via HPLC (C18 column, 25-min cycle) .
- Catalytic hydrogenation : Pd/C in methanol under H₂ reduces nitro groups (if present) to amines, critical for pharmacophore development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
